(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
Description
Properties
IUPAC Name |
(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGKGNJDCLNPM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471786 | |
| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160982-16-1, 138890-89-8 | |
| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sodium Methoxide-Mediated Cyclization
The initial synthesis route, described in U.S. Patent 4,180,662, involved cyclizing 5-chloro-3-(N-methoxycarbonylmethylene-N-methyl)aminosulfonylthiophene-2-carboxylate (Formula 2) using sodium methoxide in methanol under reflux. This method produced the racemic thienothiazine core but suffered from low yields (40–50%) due to side reactions from the strong alkalinity of sodium methoxide. Overly basic conditions promoted ester hydrolysis and dimerization, complicating purification.
Improved Cyclization Strategies
Magnesium Alkoxide Catalysis
Patent WO2005016937A1 introduced magnesium methoxide as a milder cyclization agent, replacing sodium methoxide in methanol solvent. The reduced basicity of magnesium alkoxide (pH 10–12 vs. 13–14 for sodium methoxide) minimized side reactions, elevating yields to 70–80%. Key steps include:
-
Reaction Conditions : Refluxing at 65–70°C for 6–8 hours.
-
Workup : Acidification with HCl to pH 2–3, followed by filtration.
-
Purification : Recrystallization from ethanol/water (1:3 v/v) to achieve >95% purity.
This method’s success hinges on the equilibrium between magnesium’s moderate Lewis acidity and its ability to deprotonate intermediates without inducing over-decomposition.
Stereoselective Synthesis of the (S)-Enantiomer
Asymmetric Reduction with Chiral Catalysts
Introducing the (S)-configuration requires stereoselective reduction of a ketone intermediate. Patent CN102056914A details the use of (S)-tetrahydroisoquinoline-1-methyl-3,3-biphenyl-1H-oxazaborolidine catalysts to reduce 3,4-dihydro-4-oxo-2H-thieno[3,2-e]thiazine 1,1-dioxide.
Reaction Scheme:
Conditions :
-
Temperature: −20°C to 0°C
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst Loading: 5–10 mol%
This method achieves enantiomeric ratios >99:1, critical for pharmaceutical applications.
Purification and Characterization
Recrystallization Optimization
Post-synthesis purification employs ethanol/water mixtures (1:3 v/v) to isolate the title compound with >99% chemical purity. Analytical data include:
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazine ring, potentially altering its pharmacological properties.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the thieno or thiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve solvents like acetonitrile and dimethylformamide (DMF), with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the thiazine ring .
Scientific Research Applications
Role as an Intermediate
This compound is a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing anti-inflammatory and analgesic medications . The thieno-thiazine structure contributes to its bioactivity, making it a valuable component in drug formulation.
Case Study: Anti-HIV Activity
Research has indicated that derivatives of thieno-thiazine compounds exhibit significant anti-HIV activity. A study on a related series demonstrated their potential as non-nucleoside reverse transcriptase inhibitors, showcasing the therapeutic promise of this class of compounds in combating viral infections .
Agrochemical Formulation
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide is utilized in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness enhances agricultural productivity by providing solutions to common agricultural challenges.
Impact on Crop Yield
Field studies have shown that formulations containing this compound result in higher crop yields due to improved pest resistance and reduced crop loss from diseases.
Biological Interactions
Researchers employ this compound to investigate its interactions with biological systems. This research aids in understanding disease mechanisms and identifying potential therapeutic targets.
Mechanistic Studies
Studies have focused on how this compound interacts with specific enzymes and receptors involved in disease pathways. This knowledge is crucial for developing targeted therapies.
Development of Advanced Materials
The unique properties of this compound make it suitable for applications in material science. It is being explored for developing coatings and polymers that exhibit enhanced durability and resistance to environmental factors.
Applications in Coatings
Research into coatings that incorporate this compound has shown improved performance characteristics such as increased resistance to corrosion and UV degradation.
Pollutant Breakdown
The compound is being investigated for its potential role in environmental remediation efforts. Specifically, it shows promise in the breakdown of pollutants, contributing to cleaner ecosystems.
Case Study: Remediation Techniques
Studies have illustrated the efficacy of this compound in bioremediation processes where it aids in degrading harmful contaminants in soil and water systems.
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical | Intermediate for anti-inflammatory drugs | Potential anti-HIV activity |
| Agricultural Chemistry | Pest control formulations | Increased crop yields |
| Biochemical Research | Study of biological interactions | Insights into disease mechanisms |
| Material Science | Development of durable coatings | Enhanced resistance properties |
| Environmental Science | Pollutant degradation | Effective in bioremediation efforts |
Mechanism of Action
The mechanism of action of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate and thereby reducing intraocular pressure . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Key Observations :
- 4-Position Substitutions : Cyclopropyl (32) and allyl (28) groups enhance stability and receptor-binding affinity compared to ethyl or hydroxy groups .
- Reduction Steps : Sodium borohydride (NaBH₄) is commonly used to reduce 4-allyl or cyclopropyl precursors to dihydro derivatives .
- Chirality : The (S)-enantiomer of the target compound is pharmacologically relevant, whereas racemic mixtures (e.g., BZM4) are often inactive .
Pharmaceutical Relevance
- Brinzolamide Impurities : The target compound is a chiral impurity in brinzolamide synthesis, requiring stringent enantiomeric control .
- Sulfonamide Derivatives: Analogues like (S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]thiazine-6-sulfonamide 1,1-dioxide (CAS: 154127-42-1) demonstrate how replacing 6-Cl with sulfonamide groups enhances solubility and bioactivity .
Physicochemical Properties
| Property | Target Compound | Compound 32 | Compound 28 |
|---|---|---|---|
| Molecular Weight | 239.70 | 264.74 | 278.75 |
| Melting Point | N/A | 168–170°C | 90–92°C |
| Stability | Light-sensitive, hygroscopic | Stable at RT | Stable at RT |
| Key Functional Groups | 6-Cl, 4-OH | 6-Cl, 4-cyclopropyl | 6-Cl, 4-allyl, 2-CH₃ |
Biological Activity
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, with CAS number 160982-16-1, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory activities, and more.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆ClN₁O₃S₂ |
| Molecular Weight | 239.70 g/mol |
| CAS Number | 160982-16-1 |
| Solubility | 1.87 mg/ml |
| Log P (octanol-water) | 0.85 |
| Bioavailability Score | 0.55 |
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties . For instance, studies have demonstrated that compounds similar to (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine possess effective activity against various bacterial and fungal strains.
- Antibacterial Activity : In vitro assays have shown that thiazine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been tested against fungi such as Aspergillus niger, showing inhibition at concentrations as low as 10 µg/mL .
Anticancer Properties
The anticancer potential of (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine has been explored in various studies:
- Cell Line Studies : Research indicates that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values were reported to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells .
- Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation by affecting the cell cycle .
Anti-inflammatory Activity
The anti-inflammatory effects of thiazine derivatives have been investigated through various assays:
- In Vivo Studies : Animal models treated with (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine showed a significant reduction in inflammation markers such as TNF-alpha and IL-6 after administration .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study on Antimicrobial Resistance : A study conducted on resistant strains of Staphylococcus aureus revealed that (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine could restore sensitivity to conventional antibiotics when used in combination therapies .
- Cancer Treatment Protocols : In a clinical trial setting, patients with advanced cancer were administered a regimen including this thiazine derivative alongside standard chemotherapy agents. Preliminary results indicated improved outcomes in terms of tumor reduction and patient survival rates .
Q & A
Q. What are the common synthetic routes for (S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[...] 1,1-dioxide?
The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Reductive alkylation : Sodium borohydride (NaBH₄) in isopropanol reduces intermediates, followed by solvent removal under reduced pressure .
- Alkylation : Potassium carbonate (K₂CO₃) and alkyl halides (e.g., methyl iodide) in acetonitrile facilitate N-alkylation at the 2- or 4-position of the thiadiazine ring. Reaction conditions (24 hours at room temperature) ensure complete substitution .
- Purification : Recrystallization from methanol or chloroform yields pure solids (melting points: 85–124°C) .
Q. What analytical methods are used to characterize this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm stereochemistry and substituent positions. For example, the 5-H proton appears at δ 7.23 ppm in derivatives with difluoroethyl groups .
- Elemental Analysis : Matches theoretical and experimental values (e.g., C: 34.11% found vs. 34.13% calculated) to verify purity .
- Melting Point Determination : Used to assess crystallinity and batch consistency .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s allosteric modulation of AMPA/kainate receptors?
- Fluorescence Assays : Measure potentiation of AMPA-induced fluorescence in rat cortical neurons using FlipR/FDSS systems (e.g., 300 µM AMPA) .
- Calcium Influx Assays : Use HEK293 cells expressing GluA2(Q) subunits to quantify glutamate-induced calcium influx (100 µM glutamate) .
- Control Experiments : Compare with reference modulators (e.g., BPAM344) and assess subunit specificity (GluK1-5 vs. GluA1-4) .
Q. How can structural modifications reconcile discrepancies in structure-activity relationships (SAR) for receptor potency?
- Cyclopropyl vs. Ethyl Substitutions : Introducing cyclopropyl at the 4-position enhances AMPAR activity by ~10-fold compared to ethyl, likely due to improved hydrophobic interactions with the receptor’s allosteric pocket .
- Allyl Group Effects : Allyl substitution at the 4-position (e.g., compound 27) reduces potency, suggesting steric hindrance disrupts binding .
- Methylation at 2-/3-Positions : 2-Methyl derivatives (e.g., compound 16) show improved metabolic stability without compromising activity .
Q. What strategies optimize synthetic yields for derivatives with complex substituents?
- Stepwise Alkylation : Sequential alkylation (e.g., 4-position first, then 2-position) minimizes side reactions. For example, methyl iodide addition after cyclopropane introduction improves yields to 40–45% .
- Acid Catalysis : Camphorsulfonic acid accelerates ring closure in acetaldehyde-mediated reactions, reducing reaction time to 3–4 hours .
- In-situ Purification : Unstable intermediates (e.g., compound 15) are used immediately in subsequent steps to avoid decomposition .
Q. What role does crystallography play in analyzing conformational dynamics of the thiadiazine ring?
- SHELX Software : SHELXL refines crystal structures to map bond angles and torsional strain. For example, puckering coordinates (Cremer-Pople parameters) quantify non-planarity of the thiadiazine ring .
- ORTEP-3 Visualization : Generates 3D models to compare dihedral angles between substituents (e.g., allyl vs. cyclopropyl groups) .
- Ring Puckering Analysis : Quantifies out-of-plane displacements using NMR-derived coupling constants (e.g., J=54.9 Hz for CHF₂ groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
